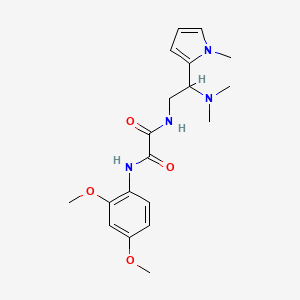

N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-22(2)16(15-7-6-10-23(15)3)12-20-18(24)19(25)21-14-9-8-13(26-4)11-17(14)27-5/h6-11,16H,12H2,1-5H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPIYNDPHZNCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Functional Groups : Oxalamide linkage, dimethoxyphenyl group, and a dimethylamino-pyrrol moiety.

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : A study demonstrated that a related oxalamide compound inhibited the proliferation of human cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Neuroprotective Effects

The dimethylamino group in the compound suggests potential neuroprotective effects:

- Mechanism : It may enhance cholinergic signaling or modulate neurotransmitter release, contributing to cognitive improvement.

- Research Findings : In animal models, compounds with similar structures have shown promise in reducing neuroinflammation and improving memory performance .

Antimicrobial Activity

Preliminary data suggest that this oxalamide derivative exhibits antimicrobial properties:

- Spectrum of Activity : Effective against both gram-positive and gram-negative bacteria.

- Study Results : In vitro assays revealed that the compound inhibited bacterial growth at micromolar concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, disrupts mitochondrial function | |

| Neuroprotective | Enhances cholinergic signaling | |

| Antimicrobial | Inhibits growth of bacteria |

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation:

- Toxicological Studies : Initial assessments indicate low toxicity at therapeutic doses; however, long-term studies are necessary to evaluate chronic exposure effects .

- Regulatory Status : The compound is not currently classified under any major regulatory concerns but should be handled with care due to its potential effects on aquatic life as noted in related compounds .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a class of flavoring agents optimized for umami taste modulation. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features and Substitutions

| Compound Name | Key Substituents | CAS Number | FL-no. |

|---|---|---|---|

| N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | 2,4-dimethoxyphenyl; dimethylamino; 1-methylpyrrole | Not specified | Not listed |

| N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) | 2,4-dimethoxybenzyl; pyridin-2-yl | 745047-53-4 | 16.099 |

| N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | 2-methoxy-4-methylbenzyl; pyridin-2-yl | Not specified | 16.101 |

| N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | 2,3-dimethoxybenzyl; pyridin-2-yl | Not specified | 4741 |

Key Observations :

Aromatic Substituents: The 2,4-dimethoxyphenyl group in the target compound contrasts with benzyl derivatives (e.g., 2,4-dimethoxybenzyl in S336), which may alter electronic effects and solubility. Benzyl groups generally enhance lipophilicity compared to phenyl groups . 16.101) influence steric bulk and metabolic stability .

Heterocyclic Moieties :

- The 1-methylpyrrole group in the target compound differs from pyridine (e.g., S336) or indole derivatives (e.g., ). Pyrrole’s aromaticity and electron-rich nature may enhance interactions with taste receptors (e.g., hTAS1R1/hTAS1R3) but could also affect metabolic pathways .

Ethylamine Side Chains: The dimethylamino group in the target compound may improve solubility in polar matrices compared to unmodified ethyl groups in analogs like S336 .

Toxicological and Metabolic Profiles

Key Findings :

- The target compound’s safety profile can be inferred from structurally related oxalamides. S336 and its analogs exhibit high margins of safety (e.g., >33 million for S336) due to rapid metabolism and low bioaccumulation .

Functional and Application Differences

Key Insights :

- Solubility differences (e.g., polar vs. non-polar) could influence formulation strategies in food products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.